7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
7,9-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one is a chemical compound with the molecular formula C16H13NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . Another approach involves a one-pot multicomponent reaction using 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,9-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7,9-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- 3-Acetyl-2,7-dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one
- 2-Amino-7,9-dimethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
Comparison: Compared to similar compounds, 7,9-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 7 and 9 can enhance its lipophilicity and potentially improve its ability to cross cell membranes .
Properties
CAS No. |
62627-13-8 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
7,9-dimethylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO2/c1-8-6-9(2)13-11(7-8)12(16)10-4-3-5-15-14(10)17-13/h3-7H,1-2H3 |
InChI Key |
OEMVWYFYEZYHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)N=CC=C3)C |
Origin of Product |
United States |
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